4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine
Brand Name: Vulcanchem
CAS No.: 1233952-32-3
VCID: VC7834736
InChI: InChI=1S/C13H17FN2O3/c1-15-7-5-10(6-8-15)9-19-13-11(14)3-2-4-12(13)16(17)18/h2-4,10H,5-9H2,1H3
SMILES: CN1CCC(CC1)COC2=C(C=CC=C2F)[N+](=O)[O-]
Molecular Formula: C13H17FN2O3
Molecular Weight: 268.28

4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine

CAS No.: 1233952-32-3

Cat. No.: VC7834736

Molecular Formula: C13H17FN2O3

Molecular Weight: 268.28

* For research use only. Not for human or veterinary use.

4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine - 1233952-32-3

Specification

CAS No. 1233952-32-3
Molecular Formula C13H17FN2O3
Molecular Weight 268.28
IUPAC Name 4-[(2-fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine
Standard InChI InChI=1S/C13H17FN2O3/c1-15-7-5-10(6-8-15)9-19-13-11(14)3-2-4-12(13)16(17)18/h2-4,10H,5-9H2,1H3
Standard InChI Key PPIRZZDHFHDRCK-UHFFFAOYSA-N
SMILES CN1CCC(CC1)COC2=C(C=CC=C2F)[N+](=O)[O-]
Canonical SMILES CN1CCC(CC1)COC2=C(C=CC=C2F)[N+](=O)[O-]

Introduction

Chemical Identification and Structural Characteristics

Basic Identification

4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (IUPAC name) is registered under CAS 1233952-32-3 and alternatively identified as DTXSID701207521 or KS-5547 . The compound’s molecular formula, C₁₃H₁₇FN₂O₃, confirms the presence of fluorine and nitro functional groups critical for electronic modulation and hydrogen bonding interactions.

Molecular Architecture

The molecule features a piperidine ring (six-membered nitrogen-containing heterocycle) with:

  • N-Methyl substitution at position 1

  • (2-Fluoro-6-nitrophenoxy)methyl side chain at position 4

This arrangement creates three distinct regions of reactivity:

  • Piperidine core: Basic nitrogen capable of salt formation

  • Nitroarene moiety: Electron-withdrawing groups facilitating electrophilic substitution

  • Fluorine atom: Enhances metabolic stability and membrane permeability

A comparative structural analysis with 4-Fluoro-2-[(2-nitrophenoxy)methyl]pyridine (PubChem CID 152270792) demonstrates how ring hybridization affects properties:

Property4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine4-Fluoro-2-[(2-nitrophenoxy)methyl]pyridine
Molecular Weight268.28 g/mol248.21 g/mol
Nitrogen PositionPiperidine (aliphatic)Pyridine (aromatic)
Ring SaturationFully saturatedAromatic
Fluorine Positionortho to nitro grouppara to pyridine nitrogen

Physicochemical Properties

Available data from commercial suppliers outline fundamental characteristics:

ParameterSpecification
AppearanceClear liquid
Assay≥99.0%
Storage2-8°C in dry atmosphere
StabilitySensitive to moisture

Notable data absences include:

  • Melting Point: Undetermined (liquid state at room temperature)

  • Water Solubility: Unreported, though nitroaromatics typically exhibit low aqueous solubility

  • LogP: Predictions suggest moderate lipophilicity (estimated 2.1-2.7 via Crippen method)

Synthesis and Production

Industrial Manufacturing

Chemlyte Solutions (China) supplies the compound in 100g minimum batches, indicating batch synthesis rather than continuous production . While exact protocols remain proprietary, patent analyses of analogous piperidine derivatives suggest potential pathways:

Hypothetical Route A:

  • Mannich Reaction: Condense 2-fluoro-6-nitrophenol with formaldehyde and 1-methylpiperidine-4-methanol

  • Etherification: Utilize Mitsunobu conditions (DIAD, PPh₃) for oxygen-methyl linkage

Hypothetical Route B:

  • Nucleophilic Aromatic Substitution: React 1-fluoro-2-nitro-6-(bromomethyl)benzene with 1-methylpiperidin-4-ol

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane)

Quality Control

The 99% assay purity implies rigorous chromatographic purification (HPLC/GC-MS) and spectroscopic verification (¹H/¹³C NMR, IR). Key analytical markers would include:

  • ¹H NMR: δ 2.30 (N-CH₃), 3.40-3.60 (piperidine CH₂), 6.80-7.40 (aromatic protons)

  • IR: 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch)

Comparative Analysis with Structural Analogs

The PubChem compound 4-Fluoro-2-[(2-nitrophenoxy)methyl]pyridine illustrates how heterocycle choice impacts properties:

ParameterPiperidine DerivativePyridine Derivative
Basicity (pKa)~9.5 (piperidine N)~1.5 (pyridine N)
Metabolic StabilityHigher (saturated ring)Lower (aromatic oxidation)
Synthetic ComplexityModerateLow

Research Gaps and Future Directions

Critical unanswered questions include:

  • Crystallography: 3D structure determination via X-ray diffraction

  • ADMET Profile: In vitro cytochrome inhibition, hepatotoxicity screening

  • Process Optimization: Catalytic methods to improve synthetic yield

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator